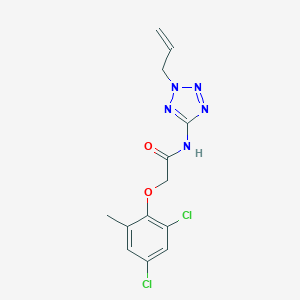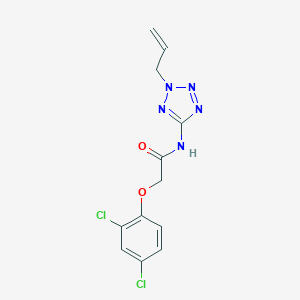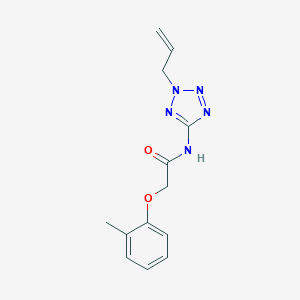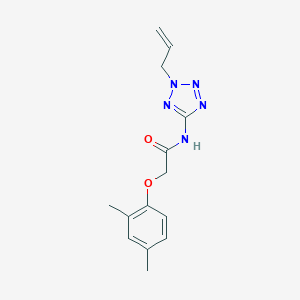
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide, also known as ADMA, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. ADMA is a tetrazole derivative that has been shown to have various physiological and biochemical effects.
Mecanismo De Acción
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide is not fully understood, but it has been suggested that it may act by modulating the activity of various enzymes and signaling pathways. N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the inflammatory response. It has also been suggested that N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide may act by modulating the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and cell survival.
Efectos Bioquímicos Y Fisiológicos
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide has also been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have antioxidant effects, reducing the levels of reactive oxygen species (ROS) and increasing the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide is also stable under various conditions and can be stored for long periods without degradation. However, N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the use of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide in scientific research. One potential direction is the investigation of its potential use as a therapeutic agent for various diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is the investigation of its potential use as a neuroprotective agent in traumatic brain injury and stroke. N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide may also have potential as an anti-inflammatory agent in various inflammatory diseases. Further research is needed to fully understand the mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide and its potential applications in scientific research.
Conclusion
In conclusion, N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. It has been shown to have various physiological and biochemical effects and may have potential as a therapeutic agent for various diseases. The synthesis method of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide involves the reaction of 2-allyl-2H-tetrazol-5-amine with 2-(2,4-dimethylphenoxy)acetyl chloride in the presence of a base. N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the potential applications of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide in scientific research.
Métodos De Síntesis
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide involves the reaction of 2-allyl-2H-tetrazol-5-amine with 2-(2,4-dimethylphenoxy)acetyl chloride in the presence of a base. The reaction yields N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide as a white solid with a melting point of 146-148°C. The purity of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide can be determined using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide has been used in various scientific research studies due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide has also been investigated for its potential use in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
Nombre del producto |
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide |
|---|---|
Fórmula molecular |
C14H17N5O2 |
Peso molecular |
287.32 g/mol |
Nombre IUPAC |
2-(2,4-dimethylphenoxy)-N-(2-prop-2-enyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C14H17N5O2/c1-4-7-19-17-14(16-18-19)15-13(20)9-21-12-6-5-10(2)8-11(12)3/h4-6,8H,1,7,9H2,2-3H3,(H,15,17,20) |
Clave InChI |
IWRZTVOIEHJQRZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NN(N=N2)CC=C)C |
SMILES canónico |
CC1=CC(=C(C=C1)OCC(=O)NC2=NN(N=N2)CC=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide](/img/structure/B235110.png)
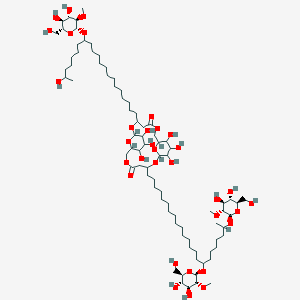


![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B235152.png)

![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B235160.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)


